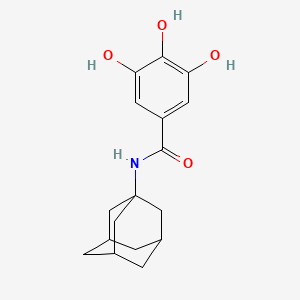

Adamantanyl trihydroxybenzamide

説明

Adamantanyl trihydroxybenzamide (chemical name: N-(1-adamantyl)-3,4,5-trihydroxybenzamide) is a synthetic compound featuring an adamantane moiety conjugated to a trihydroxybenzamide group. The adamantane cage provides hydrophobicity and structural rigidity, while the trihydroxybenzamide contributes hydrogen-bonding capacity and polarity.

特性

CAS番号 |

343346-17-8 |

|---|---|

分子式 |

C17H21NO4 |

分子量 |

303.35 g/mol |

IUPAC名 |

N-(1-adamantyl)-3,4,5-trihydroxybenzamide |

InChI |

InChI=1S/C17H21NO4/c19-13-4-12(5-14(20)15(13)21)16(22)18-17-6-9-1-10(7-17)3-11(2-9)8-17/h4-5,9-11,19-21H,1-3,6-8H2,(H,18,22) |

InChIキー |

MIMTTZYNPWMLJS-UHFFFAOYSA-N |

正規SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=C(C(=C4)O)O)O |

製品の起源 |

United States |

準備方法

Preparation Methods of Adamantanyl Trihydroxybenzamide

General Synthetic Strategy

The synthesis typically involves:

- Preparation of the adamantane-derived amine or acid intermediate

- Coupling with a trihydroxybenzoic acid derivative or its activated form

- Formation of the amide bond under controlled conditions

This approach leverages well-established amidation reactions and adamantane functionalization techniques.

Stepwise Synthetic Routes

Synthesis of Adamantane Intermediate

- Starting from 1-adamantanecarboxylic acid, conversion to an amine intermediate is achieved via a Ritter reaction or other functional group transformations.

- Protection/deprotection steps (e.g., Boc protection) may be employed to control reactivity during multi-step synthesis.

- Hydrolysis and esterification steps are used to prepare intermediates suitable for amidation.

Amidation with Trihydroxybenzoic Acid Derivatives

- The trihydroxybenzamide moiety is introduced by coupling the adamantane amine intermediate with 3,4,5-trihydroxybenzoic acid or its activated esters.

- Common coupling reagents include PyBOP, BOP, DMC, EDCI, HBTU, or HATU, often in the presence of bases such as diisopropylethylamine (DIEA) or triethylamine (TEA).

- Solvents like dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile (CH3CN) are used depending on solubility and reaction conditions.

Purification and Characterization

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Adamantane amine synthesis | Ritter reaction, acidic hydrolysis | Efficient conversion of adamantanecarboxylic acid to amine intermediate |

| Amidation | PyBOP or HATU, DIEA or TEA, DCM/DMF, room temp to mild heating | High coupling efficiency; choice of coupling agent affects yield and side reactions |

| Purification | Column chromatography, HPLC | Ensures high purity for biological testing |

Alternative Synthetic Approaches

- Alkylation of adamantane amines with activated benzamide derivatives under basic conditions (e.g., K2CO3 in DMF) can be used to form the amide bond.

- Reductive amination and cyclization steps may be employed for related adamantyl amide derivatives, though less common for the trihydroxybenzamide specifically.

Research Findings on Preparation

- The adamantane scaffold’s stability facilitates multi-step synthesis without significant degradation.

- The presence of three hydroxyl groups on the benzamide ring requires careful control of reaction conditions to avoid side reactions such as oxidation or esterification.

- Amidation reactions using modern coupling reagents (e.g., HATU) provide higher yields and cleaner products compared to traditional methods.

- The synthetic route is adaptable for scale-up, as demonstrated by reaction scales up to ~20 mmol in patent literature.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

Adamantanyl trihydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group in the benzamide can be reduced to an amine.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced benzamide derivatives.

Substitution: Halogenated or alkylated derivatives

科学的研究の応用

Adamantanyl trihydroxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Investigated for its potential as an antioxidant and its ability to protect cells from oxidative stress.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for various diseases.

Industry: Utilized in the production of high-performance materials and coatings

作用機序

The mechanism of action of adamantanyl trihydroxybenzamide involves its interaction with molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the adamantane moiety provides structural stability. This combination allows the compound to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

類似化合物との比較

Anticancer Adamantane Hybrids

Adamantane-containing hybrids, such as adamantanyl-1,3,4-oxadiazole derivatives (e.g., compounds 6a and 6k), demonstrate potent Aurora-A kinase inhibition (IC₅₀ values in the nanomolar range). Key interactions include:

Comparison with Adamantanyl Trihydroxybenzamide :

- The hydroxyl groups may enable interactions with polar residues in other kinase binding pockets.

CNS-Targeting P2X7 Receptor Antagonists

Adamantanyl benzamide1 , a lead P2X7 receptor (P2X7R) antagonist, exhibited potent antagonism (pA₂ = 8.8) but poor metabolic stability. Fluorination at adamantane bridgeheads (e.g., trifluorinated benzamide34 ) improved stability tenfold and maintained activity against P2X7R polymorphisms .

Comparison with Adamantanyl Trihydroxybenzamide :

- Metabolic Stability : The trihydroxybenzamide’s polarity may enhance solubility but reduce metabolic stability compared to fluorinated analogs.

- Target Engagement : The adamantane moiety in P2X7R antagonists occupies a hydrophobic pocket critical for binding . Trihydroxybenzamide’s hydroxyls might disrupt this interaction, limiting CNS applicability.

Antimicrobial Adamantane Derivatives

Unexpectedly, adamantanyl-substituted imidazolylthiazoles (e.g., compound 3e) showed potent activity against Staphylococcus spp., contrary to earlier assumptions about adamantane’s inactivity in antimicrobial contexts .

Comparison with Adamantanyl Trihydroxybenzamide :

- Mechanism : The antimicrobial activity of adamantane hybrids may stem from membrane disruption or enzyme inhibition. Trihydroxybenzamide’s antioxidant role suggests divergent mechanisms.

- Applications : While adamantanyl trihydroxybenzamide is used topically, antimicrobial adamantane derivatives highlight structural versatility for drug design.

Q & A

Q. What are the established synthetic routes for adamantanyl trihydroxybenzamide derivatives, and how are they characterized?

Methodological Answer:

- Synthesis Strategy: Start with adamantane carboxylic acid (1) to form hydrazide intermediates, followed by cyclization with carbon disulfide to generate 1,3,4-oxadiazole-thiol derivatives (e.g., 85% yield via ethanol reflux) .

- Functionalization: Propargyl bromide can be used for thiol modifications (75% yield in acetonitrile with Na₂CO₃) .

- Characterization:

Q. How can researchers evaluate the in vitro biological activity of adamantanyl trihydroxybenzamide derivatives?

Methodological Answer:

- P2X7 Receptor Antagonism: Use calcium flux assays in HEK293 cells expressing human P2X7R. Measure pA₂ values (e.g., hP2X7R pA₂ 8.8 for lead compounds) .

- Antiviral Screening: Perform plaque reduction assays on flaviviruses (WNV, Zika). Calculate EC₅₀ values using dose-response curves (e.g., EC₅₀ < 1 μM for selective derivatives) .

- Cytotoxicity: Assess via MTT assays in Vero cells to determine selectivity indices (e.g., SI > 100 for non-toxic antivirals) .

Advanced Research Questions

Q. How can bioisosteric replacement strategies optimize the pharmacokinetic profile of adamantanyl benzamide derivatives?

Methodological Answer:

- Heteroaromatic Substitution: Replace the benzene ring with pyridine or thiophene to enhance solubility. Compare logP values and receptor binding affinity (e.g., fluorine substitution improves metabolic stability) .

- Fluorine-for-Hydrogen: Introduce fluorine at adamantane positions to block CYP450-mediated oxidation. Validate via liver microsome stability assays .

- Radiolabeling: Incorporate methoxy groups for ¹⁸F-PET tracer synthesis (e.g., JNJ54173717 analog development) .

Q. What experimental approaches elucidate the mechanism of antiviral activity via sphingolipid metabolism modulation?

Methodological Answer:

Q. How can researchers overcome synthetic challenges in functionalizing adamantane cores?

Methodological Answer:

- Friedel-Crafts Alkylation: Optimize reaction conditions (e.g., methanesulfonic acid at 40–50°C) for coupling 3-hydroxyadamantane-1-carboxylic acid with aromatic moieties .

- Catalytic Challenges: Use PdCl₂(PPh₃)₂ with dppp ligands for reductive cleavage. Add poly(methylhydrosiloxane) (PHMS) to suppress Pd black formation (yield improvement from 5% to 89%) .

- Purification: Employ silica gel chromatography with gradient elution (hexane/EtOAc) to isolate regioisomers .

Q. What crystallographic techniques reveal supramolecular interactions in adamantanyl derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Analyze C–H⋯O hydrogen bonding (e.g., adamantane C–H donors at 2.5–2.8 Å) and π-stacking interactions (separation > 6 Å excludes π⋯π bonds) .

- Database Surveys: Compare with Cambridge Structural Database entries (e.g., CCDC 1872342) to identify conserved packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。